(Z)-(2,2-Difluoroethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine
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Overview
Description
(Z)-(2,2-Difluoroethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine is a synthetic organic compound characterized by its unique molecular structure. This compound features a triazole ring, an oxolane moiety, and a difluoroethyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(2,2-Difluoroethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Oxolane Moiety: The oxolane group is often introduced via nucleophilic substitution reactions.
Attachment of the Difluoroethyl Group: This step usually involves the use of difluoroethylating agents under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(Z)-(2,2-Difluoroethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-(2,2-Difluoroethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole ring is particularly useful in bioorthogonal chemistry, enabling the labeling and tracking of biomolecules in living systems.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural components may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (Z)-(2,2-Difluoroethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The difluoroethyl group may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently.
Comparison with Similar Compounds
Similar Compounds
- (Z)-(2,2-Difluoroethyl)({1-[(tetrahydrofuran-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine
- (Z)-(2,2-Difluoroethyl)({1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine
Uniqueness
Compared to similar compounds, (Z)-(2,2-Difluoroethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine stands out due to its specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14F2N4O |
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Molecular Weight |
244.24 g/mol |
IUPAC Name |
N-(2,2-difluoroethyl)-1-[1-(oxolan-3-ylmethyl)triazol-4-yl]methanimine |
InChI |
InChI=1S/C10H14F2N4O/c11-10(12)4-13-3-9-6-16(15-14-9)5-8-1-2-17-7-8/h3,6,8,10H,1-2,4-5,7H2 |
InChI Key |
RVOSKHYEAAPPFI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CN2C=C(N=N2)C=NCC(F)F |
Origin of Product |
United States |
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